Bulbocapnine Bulbocapnine Bulbocapnine is an aporphine alkaloid that has been isolated from Corydalis and exhibits inhibitory activity against enzymes such as tyrosine 3-monooxygenase and diamine oxidase. It has a role as a plant metabolite, an EC 1.4.3.22 (diamine oxidase) inhibitor and an EC 1.14.16.2 (tyrosine 3-monooxygenase) inhibitor. It is a member of phenols, an oxacycle, an aromatic ether and an aporphine alkaloid. It is functionally related to an aporphine. It is a conjugate base of a bulbocapnine(1+).
Bulbocapnine is a natural product found in Corydalis solida, Illigera luzonensis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 298-45-3
VCID: VC21330550
InChI: InChI=1S/C19H19NO4/c1-20-6-5-11-8-14-19(24-9-23-14)17-15(11)12(20)7-10-3-4-13(22-2)18(21)16(10)17/h3-4,8,12,21H,5-7,9H2,1-2H3/t12-/m0/s1
SMILES: CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)O)OCO3
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol

Bulbocapnine

CAS No.: 298-45-3

Cat. No.: VC21330550

Molecular Formula: C19H19NO4

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

Bulbocapnine - 298-45-3

CAS No. 298-45-3
Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
IUPAC Name (12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol
Standard InChI InChI=1S/C19H19NO4/c1-20-6-5-11-8-14-19(24-9-23-14)17-15(11)12(20)7-10-3-4-13(22-2)18(21)16(10)17/h3-4,8,12,21H,5-7,9H2,1-2H3/t12-/m0/s1
Standard InChI Key LODGIKWNLDQZBM-LBPRGKRZSA-N
Isomeric SMILES CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=C4C(=C(C=C5)OC)O)OCO3
SMILES CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)O)OCO3
Canonical SMILES CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)O)OCO3
Melting Point 199.5 °C

PropertyValue
Chemical FormulaC19H19NO4
Molar Mass325.364 g·mol⁻¹
Melting Point201-203°C (394-397°F)
Racemate Melting Point213-214°C
Hydrogen Bond Donor Count*2
Hydrogen Bond Acceptor Count*5
Rotatable Bond Count*1

*Values for bulbocapnine hydrochloride

The IUPAC name for bulbocapnine hydrochloride is (12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol;hydrochloride . This complex nomenclature reflects the compound's intricate molecular structure, which is essential to its biological activities.

Natural Sources and Occurrence

Bulbocapnine occurs naturally in several plant species, primarily within two genera: Corydalis and Dicentra . These plants belong to the Fumariaceae and Papaveraceae families, respectively, and have historically been recognized for their toxic effects on livestock .

The compound is notably found in the European species Corydalis cava, while the American species Corydalis caseana has been documented to cause fatal poisoning of sheep and cattle . This toxicity has led farmers to traditionally avoid these plants, colloquially known as "crested lark," "bleeding heart," or "Dutchman's breeches" poppies, when grazing their animals .

Beyond these primary sources, bulbocapnine also occurs sporadically in Solidago spectabilis, commonly known as "goldenrod," which grows across the Western United States . Interestingly, the concentration of bulbocapnine in these plants exhibits seasonal variation, with peak levels occurring between August and December. Outside this period, the plants pose a reduced risk to ruminants .

Table 2.1: Natural Sources of Bulbocapnine

Plant SpeciesFamilyGeographic DistributionNotes
Corydalis cavaFumariaceaeEuropeanNotable source
Corydalis caseanaFumariaceaeAmericanKnown for fatal livestock poisoning
Dicentra speciesPapaveraceaeVariousContains significant amounts
Solidago spectabilisAsteraceaeWestern USASeasonal variation in concentration

The alkaloid content in these plants serves as a natural defense mechanism against herbivores, making them unpalatable or toxic to potential consumers.

Pharmacological Mechanism of Action

Bulbocapnine exhibits multiple pharmacological actions that account for its diverse physiological effects. The compound acts through several distinct mechanisms that primarily affect neurotransmitter systems and enzymatic pathways.

Acetylcholinesterase Inhibition

A primary mechanism of bulbocapnine is inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine at synaptic junctions . By preventing acetylcholine degradation, bulbocapnine increases cholinergic neurotransmission, leading to enhanced muscular responses and potential spasms . This mechanism underlies both its toxic effects and potential therapeutic applications.

Dopamine Pathway Modulation

Bulbocapnine inhibits tyrosine hydroxylase, the rate-limiting enzyme in dopamine biosynthesis . This inhibition reduces dopamine production and subsequently blocks the effects of dopamine on peripheral dopamine receptors . The compound's interference with dopaminergic pathways contributes significantly to its neurological effects, particularly those related to movement control and catalepsy.

Amyloid Beta Protein Inhibition

Research has identified bulbocapnine as an inhibitor of amyloid beta protein (Aβ) fiber formation . This property is particularly notable because amyloid beta aggregation is a hallmark pathological feature of Alzheimer's disease. This mechanism suggests potential therapeutic applications under the amyloid hypothesis of Alzheimer's disease pathogenesis .

These pharmacological mechanisms operate synergistically to produce bulbocapnine's characteristic effects on neuromuscular function, cognition, and behavior. The compound's diverse pharmacological profile explains its wide range of physiological effects and potential clinical applications.

Physiological Effects and Toxicity

The physiological effects of bulbocapnine range from therapeutic to toxic, depending on dosage, administration route, and individual susceptibility. Its impact on multiple body systems produces a constellation of distinctive symptoms and potential adverse effects.

Cataleptic State

A defining characteristic of bulbocapnine intoxication is the induction of catalepsy, featuring the distinctive symptom of "waxy flexibility" . This state has been compared to akinetic mutism, a condition characterized by normal consciousness but profound reduction in voluntary movement and speech . This cataleptic state formed the basis for experimental investigations by psychiatrists and intelligence agencies in the mid-20th century.

Systemic Toxicity

Beyond its neurological effects, bulbocapnine can cause significant systemic symptoms, including:

  • Hypertension (elevated blood pressure)

  • Hypersalivation

  • Vomiting

  • Various neurodegenerative effects

The compound's toxicity profile has been well-documented through historical observations of livestock poisoning and controlled experimental studies. The fatal poisoning of sheep and cattle following consumption of plants containing bulbocapnine highlights its potential lethality .

These physiological effects demonstrate the potent nature of bulbocapnine as a bioactive compound and underscore the importance of controlled administration in any therapeutic context.

Historical Context and Research

The history of bulbocapnine research reveals a fascinating trajectory from traditional knowledge to controversial human experimentation and modern pharmacological investigation.

Agricultural Observations

For thousands of years, farmers have observed the toxic effects of plants containing bulbocapnine on livestock. This empirical knowledge led to traditional practices of keeping sheep and cattle away from plants of the Fumariaceae and Papaveraceae families to prevent poisoning .

Experimental Psychiatry and Intelligence Applications

In a controversial chapter of bulbocapnine's history, psychiatrist Robert Heath at Tulane University conducted experiments on prisoners at the Louisiana State Penitentiary using the compound to induce stupor . These studies were conducted in parallel with investigations sponsored by the Central Intelligence Agency (CIA) exploring psychoactive compounds as potential interrogation aids . This work represents a troubling intersection of pharmacology, psychiatry, and state interests during the mid-20th century.

Modern Research Directions

Contemporary research has shifted toward understanding bulbocapnine's molecular mechanisms and potential therapeutic applications. Investigations into its inhibitory effects on amyloid beta protein fiber formation have opened new avenues for Alzheimer's disease research . Additionally, studies have explored its potential in treating various movement disorders through its effects on neuromuscular systems.

The evolving understanding of bulbocapnine throughout history demonstrates how a naturally occurring toxin can transition from an agricultural hazard to a subject of controversial experimentation and eventually to a compound of therapeutic interest in modern medicine.

ConditionMechanism of ActionExpected Benefit
Muscular TremorsInhibition of reflex and motor activitiesReduction in tremor amplitude
Vestibular NystagmusNeuromuscular inhibitionDecreased involuntary eye movement
Myasthenia GravisAcetylcholinesterase inhibitionImproved neuromuscular transmission
GlaucomaMultiple mechanismsPotential reduction in intraocular pressure
Postural TachycardiaAutonomic modulationManagement of orthostatic symptoms
Alzheimer's DiseaseAmyloid beta fiber inhibitionPotential slowing of disease progression

These therapeutic applications highlight the paradoxical nature of many pharmacologically active compounds, wherein the same mechanisms that produce toxicity at certain doses can provide therapeutic benefit under controlled conditions.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator